Tws119

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mechanism of Action: Core Signaling Pathway

TWS119 exerts its effects by binding to and inhibiting GSK-3β. This inhibition prevents the phosphorylation and subsequent proteasomal degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus. Inside the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of Wnt target genes [1] [2] [3]. This pathway is visually summarized below.

Key Functional Effects Across Biological Systems

The activation of the Wnt/β-catenin pathway by this compound produces diverse effects depending on the cell type, as detailed in the table below.

| Cell / System Type | Observed Effects of this compound | Key Readouts & Implications |

|---|---|---|

| Immune Cells: Human γδ T cells | Enhanced proliferation & cytolytic activity against colon cancer [1]. | ↑ perforin/granzyme B; ↑ Bcl-2; ↓ cleaved caspase-3; activation of mTOR pathway [1]. |

| Immune Cells: Naïve T Cells (Human PBMC/Cord Blood) | Arrest of naïve-to-effector differentiation; preservation of naïve/stem cell-like memory (TSCM) phenotype [4]. | Phenotype: CD45RA+ CD62L+; ↓ IFN-γ production; ↓ IL-2Rα expression; blocked cell division [4]. |

| Immune Cells: Tumor-Infiltrating Lymphocytes (TILs - Lung Cancer) | Distinct effects: preserved naïve & TSCM cells; induced CD8+ effector T-cell proliferation; did not inhibit IFN-γ [5] [6]. | ↑ IL-2 production in CD4+ & CD8+ subsets; distinct from T cells in peripheral blood [5] [6]. |

| Neurological System: Microglia (Mouse Stroke Model) | Anti-inflammatory activation; improved neurological recovery [7]. | Polarization to anti-inflammatory phenotype; ↑ angiogenesis & neural plasticity in peri-infarct cortex [7]. |

| Stem Cells & Other Lineages | Induced neuronal differentiation in pluripotent murine cells [2]. | Expression of neuronal markers (β3-tubulin, neurofilament-M) [2]. |

Experimental Protocols

To help you apply this compound in research, here are summarized methodologies from key studies.

Protocol for Modulating T Cell Differentiation [4] [8]

This protocol is used to arrest effector differentiation and promote a naïve or stem cell-like memory phenotype.

- Cell Source: Human peripheral blood mononuclear cells (PBMCs) or cord blood-derived mononuclear cells (CBMCs). CD3+, CD4+, or CD8+ T cells are isolated using magnetic-activated cell sorting (MACS) [4].

- Activation & Culture: Cells are activated with plate-bound anti-CD3 (1 μg/mL) and soluble anti-CD28 (1 μg/mL) antibodies [4].

- This compound Treatment: this compound is typically used at a concentration of 2-3 μM [4] [8]. It is resuspended in DMSO, with a DMSO-only group serving as the vehicle control.

- Culture Medium: Use complete T cell medium (e.g., RPMI/Click's mixture with 10% FCS) [4].

- Cytokines (Optional): For TSCM culture, add IL-7 (10 ng/mL) and IL-15 (10 ng/mL) [8]. To rescue cells from the differentiation block, high-dose IL-2 (50 U/mL) can be used [4].

- Incubation: Culture cells in a humidified incubator at 37°C with 5% CO₂ for 5-9 days, analyzing phenotypes and functions at desired timepoints [4] [6].

Protocol for In Vivo Stroke Model (Mouse) [7]

This protocol demonstrates the application of this compound in a disease model to study neuroinflammation and recovery.

- Animal Model: Adult male C57BL/6 mice (10 weeks old) with ischemic stroke induced by permanent distal Middle Cerebral Artery (MCA) occlusion plus 1 hour of hypoxia [7].

- This compound Formulation & Dose: this compound is administered via intraperitoneal injection at 10 mg/kg, diluted in 1% DMSO [7].

- Dosing Regimen: Treatment is given once daily from days 1 to 14 after the surgery [7].

- Assessment: Neurological deficits are monitored up to day 21. Tissues for analysis (protein, gene expression) are harvested from the peri-infarct cortex region [7].

Key Considerations for Research Use

- Phenotypic vs. Functional Outcomes: The effect of this compound is highly context-dependent. It can enhance anti-tumor cytotoxicity in one setting (γδ T cells [1]) while inhibiting effector function in another (naïve αβ T cells [4]). The cell type, activation status, and cytokine milieu are critical.

- Reversibility: The arrest in T cell proliferation and differentiation induced by this compound is reversible. Upon re-stimulation in the absence of the drug, T cells can resume proliferation and acquire effector functions [4].

- Dose Dependency: Many effects, such as the preservation of the CD62L+ naïve phenotype, occur in a this compound dose-dependent manner [4].

References

- 1. Wnt pathway activator this compound enhances the proliferation ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | GSK-3 inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. Wnt signaling arrests effector T cell differentiation and ... [nature.com]

- 4. Activation of Wnt signaling arrests effector differentiation in ... [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Glycogen Synthase Kinase-3β Inhibitor this compound ... [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of Glycogen Synthase Kinase-3β Inhibitor this compound ... [journals.lww.com]

- 7. Wnt canonical pathway activator this compound drives microglial ... [jneuroinflammation.biomedcentral.com]

- 8. In Vitro Study on the Synergistic Regulation of CD8⁺T Cell ... [researchsquare.com]

Mechanism of Action and Signaling Pathway

TWS119 functions by selectively inhibiting GSK-3β. Under normal conditions, GSK-3β phosphorylates β-catenin, targeting it for degradation. By inhibiting GSK-3β, this compound prevents this phosphorylation, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. Inside the nucleus, β-catenin complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of Wnt-target genes [1] [2] [3].

This activation of the canonical Wnt pathway is the primary mechanism behind most of this compound's observed biological effects. The following diagram illustrates this signaling cascade and its functional consequences.

Key Research Applications and Experimental Data

This compound has diverse applications across biological research. The table below summarizes key experimental findings from the literature, including cell types, concentrations used, and observed outcomes.

| Research Area | Cell Type / Model | Concentration / Dose | Key Experimental Findings | Citation |

|---|---|---|---|---|

| Stem Cell & Neurogenesis | Mouse P19 embryonal carcinoma & D3 embryonic stem cells | 1 - 4 µM (in vitro) | Induced neuronal differentiation; increased expression of neurofilament-M, MAP2, β3-tubulin; EC₅₀ ≈ 1 µM for neuronal markers. | [1] [4] |

| Cancer Immunotherapy | Human γδ T cells | 0 - 8 µM (in vitro) | Enhanced proliferation & survival via mTOR; increased perforin/granzyme B; boosted cytolytic activity against colon cancer. | [5] |

| Cancer Immunotherapy | Human lung cancer Tumor-Infiltrating Lymphocytes (TILs) | 7 µM (in vitro) | Preserved naive & stem cell-like memory CD8⁺ T cells; induced effector CD8⁺ T-cell proliferation; increased IL-2 production. | [6] [7] |

| Ischemic Stroke | Permanent MCAO mouse model | 10 mg/kg (i.p., daily) | Improved neurological recovery; reduced pro-inflammatory microglia; promoted anti-inflammatory microglia; enhanced angiogenesis & neural plasticity. | [2] |

| Hypoxic-Ischemic Brain Damage | Neonatal rat model | 30 mg/kg (i.p., single dose) | Alleviated brain damage; reduced neuronal apoptosis; increased synaptic protein expression; modulated Wnt/Notch pathways. | [8] |

| Blood-Brain Barrier Protection | rtPA-treated MCAO rat model | 30 mg/kg (i.p.) | Activated Wnt/β-catenin pathway; increased Claudin-3 & ZO-1 expression; reduced cerebral edema & infarction. | [3] |

Example Experimental Protocol

To illustrate how this compound is used in a typical research setting, here is a summarized protocol based on studies that investigated its effects on modulating microglial polarization following ischemic stroke [2].

- In Vivo Model: Focal cerebral ischemia is induced in male C57BL/6 mice via permanent distal Middle Cerebral Artery Occlusion (MCAO) plus 1 hour of hypoxia.

- Compound Formulation: this compound is dissolved in 1% DMSO.

- Dosage and Administration: 10 mg/kg of this compound or an equal volume of vehicle (1% DMSO) is administered by intraperitoneal injection once daily from day 1 to day 14 after surgery.

- Assessment of Effects:

- Neurological Function: Neurological deficits are monitored using standardized scoring systems up to day 21 post-stroke.

- Tissue Analysis: On days 14 and 21, brain tissue from the peri-infarct region is collected for analysis.

- Immunofluorescence/Histology: To assess angiogenesis, neural plasticity, and microglial polarization (pro-inflammatory vs. anti-inflammatory markers).

- Biochemical Assays: To measure levels of inflammatory cytokines and pathway activation (e.g., β-catenin levels).

Important Considerations for Use

- Solubility and Storage: this compound is typically dissolved in DMSO to make a concentrated stock solution (e.g., 10-50 mM). The powder and stock solutions should be stored at -20°C, with aliquoting recommended to avoid repeated freeze-thaw cycles [1] [3].

- Research Use Only: Like many such tools, this compound is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans [9].

- Context-Dependent Effects: The biological outcomes of this compound treatment can vary significantly depending on the cell type, developmental stage, and pathological context. For instance, it can simultaneously promote differentiation in stem cells while inhibiting full effector differentiation in T cells [1] [6].

References

- 1. This compound | GSK-3 inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. Wnt canonical pathway activator this compound drives microglial ... [jneuroinflammation.biomedcentral.com]

- 3. This compound | GSK-3β Inhibitor [medchemexpress.com]

- 4. Synthetic small molecules that control stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wnt pathway activator this compound enhances the proliferation ... [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of Glycogen Synthase Kinase-3β Inhibitor this compound ... [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of Glycogen Synthase Kinase-3β Inhibitor this compound ... [pmc.ncbi.nlm.nih.gov]

- 8. GSK-3β inhibitor this compound alleviates hypoxic-ischemic ... [sciencedirect.com]

- 9. This compound [stemcell.com]

Core Mechanism of Action

The primary and most well-defined action of TWS119 is the inhibition of GSK-3β, which leads to the activation of the Wnt/β-catenin (canonical) pathway [1] [2]. The diagram below illustrates this core signaling mechanism.

Figure 1: this compound inhibits GSK-3β, stabilizing β-catenin to activate Wnt target genes.

Normally, GSK-3β phosphorylates β-catenin as part of a "destruction complex," marking it for proteasomal degradation [1]. By inhibiting GSK-3β, this compound prevents this degradation, leading to the accumulation and nuclear translocation of β-catenin. Inside the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, driving the expression of Wnt-target genes [1] [3].

Biological Effects and Experimental Data

The activation of the Wnt/β-catenin pathway by this compound produces diverse biological outcomes across different cell types and experimental models. Key findings are summarized in the table below.

| Biological System | Observed Effects of this compound | Key Measured Outcomes | Citation |

|---|

| Neuronal Cells (Hypoxic-Ischemic Rat Model) | Promotes neuronal differentiation and cortex development. | Up-regulation: CEND1 (neuronal differentiation factor), NeuN (mature neurons), TBR1 (cortical neurons) Cell Cycle Changes: ↓ Cyclin D1, ↑ p21 [4]. | [4] | | Microglia & Stroke (Mouse Stroke Model) | Drives microglial anti-inflammatory activation; improves neurological recovery. | Improved: Angiogenesis, neural plasticity, neurological deficit scores Immunomodulation: ↓ Pro-inflammatory cytokines, ↑ Anti-inflammatory phenotype [5] [6]. | [5] [6] | | Human CD8+ T Cells (Peripheral Blood & Tumor-Infiltrating Lymphocytes) | Generates/expands stem cell-like memory T cells (TSCM); blocks effector differentiation. | Phenotype: CD62L+ CD45RA+ CD127+ CD133+ Persistence Markers: ↑ Bcl-2, no active caspase-3 [3]. | [3] | | Tumor-Infiltrating Lymphocytes (TILs) (Non-Small Cell Lung Cancer) | Preserves naive and TSCM phenotypes; differentially modulates cytokine production. | Proliferation: Promoted in CD8+ effector T cells Cytokines: Unaffected IFN-γ in TILs; promoted IL-2 in several subsets [7]. | [7] |

The following diagram outlines the key biological effects resulting from this pathway activation.

Figure 2: The stabilization of β-catenin by this compound induces multiple cell-specific responses.

Detailed Experimental Protocols

To help you apply this compound in a research setting, here are detailed methodologies from key studies.

Protocol for Neuronal Differentiation Study (In Vivo)

This protocol is adapted from a study on hypoxic-ischemic brain damage in neonatal rats [4].

- Animal Model: 3-day-old Sprague-Dawley (SD) rats.

- Hypoxic-Ischemic (HI) Procedure: Ligation of the left common carotid artery followed by exposure to 8% oxygen for 2 hours.

- Drug Administration:

- Compound: this compound, dissolved in 1% DMSO.

- Dosage: 30 mg/kg.

- Route & Timing: Intraperitoneal injection administered after the HI procedure.

- Control Groups: Sham-operated group, HI group treated with vehicle (1% DMSO) only.

- Tissue Analysis: Animals were sacrificed 7 days post-HI. Brain tissues were analyzed by western blot and immunofluorescence.

- Key Readouts:

- Western Blot: Protein levels of GSK-3β-p (Ser9), Cyclin D1, p21, CEND1, TBR1.

- Immunofluorescence: Staining for CEND1, NeuN, and TBR1 in brain sections.

Protocol for T Cell Modulation Study (In Vitro)

This protocol is based on studies that generate stem cell-like memory T cells (TSCM) from human CD8+ T cells [3] [7].

- Cell Source: Human CD8+ T cells isolated from either peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs).

- Culture Conditions:

- Stimulation: Plates coated with anti-CD3 antibody (OKT3, 1 µg/mL). Soluble anti-CD28 antibody (1 µg/mL) is often added.

- Cytokines: IL-2 (300-1000 U/mL).

- This compound Treatment: A concentration of 5-7 µM is commonly used, added at the initiation of culture.

- Vehicle Control: An equivalent volume of DMSO.

- Culture Duration: 5 to 9 days.

- Key Readouts:

- Flow Cytometry: Phenotype analysis for markers like CD62L, CD45RA, CD127, CD133, CCR7, CD95.

- Functional Assays: Cytokine production (IFN-γ, IL-2) upon restimulation, assessment of anti-apoptotic markers (Bcl-2).

Basic Compound Information

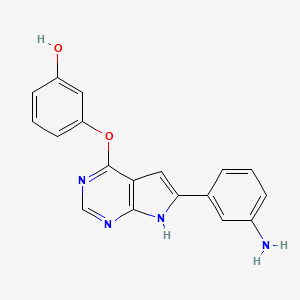

- Chemical Name: 3-(6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yloxy)phenol [2].

- Molecular Weight: 318.33 g/mol [2].

- CAS Number: 601514-19-6 [2].

- Solubility: DMSO [2].

- Purity: Typically >98% [2].

- Storage: Stable at -20°C [2].

The research on this compound highlights its power as a tool for manipulating the Wnt/β-catenin pathway. Its effects are highly context-dependent, influencing processes from brain repair to immune memory.

References

- 1. Glia and Neural Stem and Progenitor Cells of the Healthy and ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound [cellgs.com]

- 3. Stimulation of Wnt/ß-Catenin Pathway in Human CD8+ T ... [pmc.ncbi.nlm.nih.gov]

- 4. GSK-3β inhibitor this compound promotes neuronal differentiation ... [pmc.ncbi.nlm.nih.gov]

- 5. Wnt canonical pathway activator this compound drives microglial ... [pubmed.ncbi.nlm.nih.gov]

- 6. Wnt canonical pathway activator this compound drives microglial ... [jneuroinflammation.biomedcentral.com]

- 7. Effects of Glycogen Synthase Kinase-3β Inhibitor this compound ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: TWS119 as a Glycogen Synthase Kinase-3β Inhibitor

Compound Profile and Basic Properties

TWS119 is a potent, cell-permeable small molecule inhibitor that selectively targets glycogen synthase kinase-3β (GSK-3β), a serine/threonine kinase involved in multiple signaling pathways. This synthetic compound belongs to the pyrrolopyrimidine class and has emerged as a valuable research tool for investigating Wnt/β-catenin signaling and its downstream biological effects [1] [2].

Chemical Characteristics: this compound has a molecular weight of 318.33 Da and molecular formula of C₁₈H₁₄N₄O₂ (CAS Number: 601514-19-6). The compound features a 3-aminophenyl moiety linked to a pyrrolopyrimidine core with a phenolic substituent, contributing to its biological activity [2] [3].

Manufacturer Specifications: this compound is commercially available from multiple suppliers with purity typically exceeding 95-97%. According to quality control data, the compound demonstrates batch-to-batch consistency with purity up to 99.76% as verified by HPLC analysis [1] [3].

Solubility and Storage: For research applications, this compound is soluble in DMSO at concentrations up to 64 mg/mL (approximately 201 mM), but is insoluble in water or ethanol. Suppliers recommend storing the compound solid at -20°C under desiccating conditions to maintain stability for up to 12 months [1] [3].

Mechanism of Action and Signaling Pathways

Primary Molecular Mechanism

GSK-3β operates as a critical regulatory kinase in multiple cellular processes, and its inhibition by this compound triggers profound changes in downstream signaling events. This compound functions as an ATP-competitive inhibitor with high specificity for GSK-3β, demonstrating an IC₅₀ of 30 nM in cell-free assays [1] [3]. The compound binds tightly to the kinase domain with a dissociation constant (K𝖽) of 126 nM as quantified by surface plasmon resonance (SPR) [1]. This binding effectively blocks GSK-3β's ability to phosphorylate its downstream substrates, leading to accumulation and nuclear translocation of β-catenin, a key effector of the canonical Wnt signaling pathway [4] [5].

The following diagram illustrates the core signaling mechanism of this compound:

GSK-3β phosphorylates β-catenin, marking it for proteasomal degradation. This compound inhibits GSK-3β, enabling β-catenin accumulation and translocation to the nucleus, where it activates TCF/Lef-mediated transcription of target genes.

Pathway Crosstalk and Secondary Effects

Beyond the canonical Wnt/β-catenin pathway, this compound influences several interconnected signaling networks. Research demonstrates that this compound modulates a crosstalk between Wnt and Notch signaling pathways. In models of hypoxic-ischemic brain damage, this compound simultaneously activated Wnt signaling while suppressing Notch signaling, resulting in neuroprotective effects [6]. This pathway interdependence highlights the complex regulatory networks affected by GSK-3β inhibition.

The compound also affects mTOR signaling and metabolic pathways, particularly in immune cells. Treatment with this compound promotes the maintenance of stem cell-like properties in T cells by modulating their metabolic programming, shifting them from effector-like oxidative phosphorylation to a more glycolytic phenotype characteristic of memory T cells [7]. This metabolic reprogramming contributes to the enhanced self-renewal capacity observed in TSCM (stem cell-like memory T cells) following this compound treatment.

Research Applications and Key Findings

Quantitative Summary of Biological Effects

Table 1: Experimentally Determined Effects of this compound Across Biological Systems

| Biological System | Concentration/Dose | Observed Effects | References |

|---|

| Neuroscience Research | 30 mg/kg (in vivo) 1-5 μM (in vitro) | Promoted neuronal differentiation Reduced neuronal apoptosis Enhanced synaptic protein expression Improved cognitive function | [8] [6] | | Immunology & T-cell Biology | 2.5-5 μM (in vitro) | Induced TSCM generation Enhanced IL-2 production Preserved naive T-cell phenotype Reduced IFN-γ production | [9] [7] | | Oncology Research | 1-10 μM (in vitro) | Inhibited epithelial-mesenchymal transition Reduced cancer stem cell properties Selectively killed mesenchymal-like TNBC cells | [4] | | Aquaculture Studies | 16 mg/kg (dietary) | Improved growth performance Enhanced immunity to V. parahaemolyticus Modulated ribosome pathway and energy metabolism | [5] | | Biochemical Assays | 30 nM (cell-free) | IC₅₀ for GSK-3β inhibition K𝖽 = 126 nM (binding affinity) | [1] |

Neuroscience Applications

In neurological research, this compound has demonstrated significant neuroprotective and differentiation-promoting properties. In models of hypoxic-ischemic brain damage in neonatal rats, this compound treatment (30 mg/kg, intraperitoneal injection) promoted neuronal differentiation by modulating cell cycle regulators—decreasing Cyclin D1 expression while increasing p21 expression [8]. This alteration in cell cycle progression facilitated the transition from neural stem cell proliferation to neuronal differentiation.

The compound also exhibits functional benefits in brain injury models. Treatment with this compound improved tissue structure, reduced apoptosis, and increased synaptic protein expression following hypoxic-ischemic insult [6]. These morphological improvements corresponded with functional recovery, suggesting potential therapeutic applications for various neurological disorders. The neuroprotective effects appear mediated through simultaneous activation of Wnt signaling and suppression of Notch signaling, demonstrating the pathway crosstalk modulated by GSK-3β inhibition [6].

Immunology and Cancer Immunotherapy

This compound has emerged as a valuable tool for enhancing T-cell-based immunotherapies. The compound arrests effector T-cell differentiation and generates CD8+ stem cell-like memory T cells (TSCM) characterized by enhanced self-renewal capacity and multipotency [9] [7]. These TSCM cells demonstrate superior persistence and antitumor activity compared to conventionally differentiated T cells, making them particularly valuable for adoptive cell therapies.

In tumor-infiltrating lymphocytes (TILs) from human lung cancer, this compound exhibited differential effects on CD4+ and CD8+ T-cell subsets. While it preserved naive T-cells and CD8+ TSCM populations, it simultaneously induced CD8+ effector T-cell proliferation in TILs [9]. Interestingly, unlike its effects on T-cells from healthy donors, this compound did not inhibit IFN-γ production in TILs while significantly enhancing IL-2 production across multiple T-cell subsets [9]. This distinct cytokine modulation profile suggests potential applications for improving TIL persistence and function in cancer immunotherapy.

Oncology and Cancer Stem Cell Research

In cancer biology, this compound has demonstrated selective activity against aggressive cancer subtypes. In triple-negative breast cancer (TNBC) models, GSK-3β inhibitors including this compound selectively killed cancer cells with mesenchymal attributes while sparing those with epithelial properties [4]. This selectivity is particularly valuable given the association between mesenchymal features and treatment resistance in TNBC.

The compound also effectively suppresses cancer stem cell (CSC) properties. Treatment with this compound reduced mammosphere formation and decreased the expression of CSC surface markers (CD44+/CD24-) in mesenchymal-like cancer cells [4]. These effects on CSCs correlate with the inhibition of epithelial-mesenchymal transition (EMT), a process critical for tumor progression and metastasis. The higher expression of GSK-3β in TNBC patients with poorer overall survival further supports GSK-3β as a potential therapeutic target for these aggressive cancers [4].

Experimental Protocols and Methodologies

In Vitro T-Cell Differentiation Protocol

Objective: To generate stem cell-like memory T cells (TSCM) using this compound for enhanced persistence in adoptive cell therapy.

- Cell Preparation: Isolate naive CD8+ T cells from human peripheral blood or mouse spleen using magnetic or fluorescence-activated cell sorting. Culture in complete RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin [7].

- Activation and Treatment: Activate T cells using plate-bound anti-CD3 (5 μg/mL) and soluble anti-CD28 (2 μg/mL) antibodies. Add this compound to a final concentration of 2.5-5 μM from a DMSO stock solution. Include vehicle control (DMSO only) for comparison [7] [1].

- Culture Conditions: Maintain cells at 37°C in 5% CO₂ for 5-7 days. For human T cells, include IL-7 (10 ng/mL) and IL-15 (10 ng/mL) in the culture medium to support TSCM generation [7].

- Phenotypic Analysis: Harvest cells and stain for TSCM markers: CD45RA, CD45RO, CD62L, CD95, CCR7, and CD122. Analyze by flow cytometry. TSCM population typically exhibits CD45RA+CD45RO-CD62L+CCR7+CD95+ phenotype [7].

- Functional Assays: Assess self-renewal capacity through serial stimulation assays and multilineage differentiation potential by tracking effector and memory subset generation upon restimulation [7].

In Vivo Administration for Neurological Studies

Objective: To evaluate the neuroprotective effects of this compound in hypoxic-ischemic brain damage models.

- Animal Model: Use postnatal day 3-10 Sprague-Dawley rats to model preterm infant brain injury. Anesthetize pups with isoflurane and expose the left common carotid artery through a midline neck incision [8] [6].

- Hypoxic-Ischemic Induction: Ligate the carotid artery completely and return animals to their dam for 1-2 hours. Subsequently expose pups to hypoxic conditions (8% O₂/92% N₂) for 2 hours at 37°C [8] [6].

- Drug Administration: Prepare this compound fresh before each administration. Dissolve in 1% DMSO and administer via intraperitoneal injection at 30 mg/kg body weight. For preventive effects, administer 20 minutes before HI procedure; for therapeutic effects, administer at various timepoints post-injury [8] [6].

- Control Groups: Include sham-operated animals (surgery without artery ligation or hypoxia) and vehicle-treated HI controls (1% DMSO only) [6].

- Outcome Assessment: Sacrifice animals at desired endpoints (e.g., 7 days post-HI). Assess histopathological changes by H&E staining, apoptosis by TUNEL assay, neuronal differentiation markers (NeuN, TBR1, CEND1) by immunofluorescence, and synaptic proteins by Western blot [8] [6].

Table 2: Key Technical Considerations for this compound Applications

| Parameter | Recommendations | Rationale |

|---|

| Solubility | Prepare fresh stock in DMSO Avoid aqueous solutions | this compound is insoluble in water Precipitation occurs in aqueous buffers | | Stability | Store solid at -20°C desiccated Use DMSO stocks within 3 months | Moisture and repeated freeze-thaw cycles degrade compound | | Cellular Toxicity | Test range of 0.1-10 μM Include vehicle controls | High concentrations (>10 μM) may cause off-target effects | | In Vivo Dosing | 30 mg/kg for rodent models IP administration preferred | Established effective dose in neurological models Provides reliable bioavailability | | Pathway Validation | Monitor β-catenin stabilization Assess GSK-3β phosphorylation at Ser9 | Confirms target engagement Verifies mechanism of action |

Research Implications and Future Directions

The diverse biological effects of this compound across multiple research areas highlight the broad therapeutic potential of GSK-3β inhibition. In neuroscience, the compound's ability to promote neuronal differentiation and provide neuroprotection suggests applications for various neurological disorders, including hypoxic-ischemic encephalopathy, traumatic brain injury, and potentially neurodegenerative conditions [8] [6]. The observed synaptic protection further indicates potential for cognitive enhancement or mitigation of dementia-related pathologies.

In oncology, the dual activity of this compound against both epithelial-mesenchymal transition and cancer stem cells positions GSK-3β inhibition as a promising strategy for treating aggressive cancers like TNBC [4]. The selective toxicity toward mesenchymal-like cancer cells is particularly valuable given the association between mesenchymal features and treatment resistance. Furthermore, the ability of this compound to enhance T-cell persistence and stemness through TSCM generation offers compelling opportunities for improving cancer immunotherapy [9] [7].

The unexpected finding that this compound enhances disease resistance in shrimp [5] expands the potential applications beyond human medicine to include aquaculture and veterinary science. This effect, mediated through modulation of the Wnt/β-catenin pathway in innate immunity, demonstrates the evolutionary conservation of GSK-3β's immunoregulatory functions and suggests broad potential for immune enhancement across species.

For future research, several methodological considerations warrant attention. The concentration-dependent effects of this compound emphasize the need for careful dose optimization in different experimental systems. Researchers should also consider the potential differential effects on GSK-3α versus GSK-3β, as most studies focus specifically on GSK-3β inhibition. Additionally, the timing of administration appears critical, particularly in injury models where therapeutic windows may be narrow.

References

- 1. This compound | GSK-3 inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. Supplier | CAS 601514-19-6 | TWS | Tocris Bioscience 119 TWS 119 [tocris.com]

- 3. , GSK-3beta TWS (CAS 601514-19-6) | Abcam 119 inhibitor [abcam.com]

- 4. GSK3β regulates epithelial-mesenchymal transition and ... [pmc.ncbi.nlm.nih.gov]

- 5. Growth, Immunity, and Transcriptome Response to Dietary ... [frontiersin.org]

- 6. GSK-3β inhibitor this compound alleviates hypoxic-ischemic ... [sciencedirect.com]

- 7. New insights into the stemness of adoptively transferred T ... [pmc.ncbi.nlm.nih.gov]

- 8. GSK-3β inhibitor this compound promotes neuronal differentiation ... [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Glycogen - Synthase on... Kinase 3 β Inhibitor TWS 119 [pubmed.ncbi.nlm.nih.gov]

Molecular Mechanism of Action

The canonical Wnt/β-catenin pathway is crucial for various biological processes. In the absence of a Wnt signal (or a GSK-3β inhibitor like TWS119), GSK-3β phosphorylates β-catenin, marking it for proteasomal degradation. This compound directly inhibits GSK-3β, stabilizing β-catenin and allowing it to activate target genes in the nucleus.

To visualize this process and its major functional outcomes, the following diagram illustrates the signaling pathway:

Key Biological Effects & Applications

The activation of the Wnt/β-catenin pathway by this compound produces significant effects in different biological contexts. The table below summarizes the key findings from recent research, including cell types studied, observed outcomes, and relevant experimental details.

| Cell / System Type | Key Findings & Effects of this compound | Experimental Context (Concentration/Dosage) |

|---|---|---|

| Stem Cells & Differentiation | Induces neuronal differentiation in murine embryonic stem cells (ESCs) and embryonal carcinoma (EC) cells [1]. | High-throughput phenotypic cell-based screening [1]. |

| T Lymphocytes (T cells) | Preserves naive and stem cell-like memory T (Tscm) cell populations; enhances IL-2 production in certain TIL subsets; does not inhibit IFN-γ production in TILs (unlike in peripheral T cells) [2]. | 7 µM for 9 days in culture with human TILs from NSCLC [2]. |

| γδ T Cells | Enhances proliferation, survival, and cytolytic activity against colon cancer cells; upregulates perforin, granzyme B, and anti-apoptotic Bcl-2 [3]. | 1-4 µM in cell culture; activates mTOR pathway [3]. |

| Microglia & Neuroinflammation | Drives microglial polarization towards an anti-inflammatory phenotype, ameliorating neuroinflammation and facilitating neurological recovery after experimental stroke [4]. | 10 mg/kg in vivo (mouse stroke model); 10 µM in vitro (primary microglia) [4]. |

| Neuronal Damage & Repair | Alleviates hypoxic-ischemic brain damage in neonatal rats; improves tissue structure, reduces apoptosis, and increases synaptic protein expression [5]. | 30 mg/kg, single intraperitoneal injection in a neonatal rat model [5]. |

Experimental Protocols

The methodologies from key studies demonstrate how this compound is applied in different research contexts.

1. Protocol for Modulating Human T Cells (TILs) [2]

- Cell Culture: Tumor-infiltrating lymphocytes (TILs) are cultured in complete X-VIVO 15 medium supplemented with 10% FBS, penicillin/streptomycin, and 1000 UI/mL IL-2.

- Stimulation & Treatment: Cells are placed in plates pre-coated with 1 µg/mL α-CD3 antibody. The medium is supplemented with 1 µg/mL α-CD28 antibody and 1000 UI/mL IL-2.

- This compound Application: 7 µM this compound is added to the culture medium.

- Duration & Analysis: Cells are cultured for 9 days, with harvesting and flow cytometry analysis typically performed on days 3, 5, 7, and 9 to monitor phenotypic changes.

2. Protocol for In Vivo Stroke Model (Mouse) [4]

- Animal Model: Ischemic stroke is induced in male C57BL/6 mice via permanent distal middle cerebral artery occlusion (MCAO) plus 1 hour of hypoxia.

- Drug Preparation: this compound is diluted in 1% DMSO.

- Dosage & Administration: 10 mg/kg this compound is administered via intraperitoneal injection.

- Treatment Regimen: Injections are given once daily from day 1 to day 14 after the induction of stroke.

- Assessment: Neurological deficits are monitored for up to 21 days, and tissue analysis is performed.

3. Protocol for Primary Microglia Polarization In Vitro [4]

- Cell Culture: Primary microglia are prepared from the cerebral cortex of neonatal C57BL/6 mice.

- Polarization Induction: Serum-starved microglia are stimulated with LPS (100 ng/mL) plus IFN-γ (20 ng/mL) to induce a pro-inflammatory phenotype.

- This compound Treatment: 10 µM this compound is added to the culture immediately after the application of LPS and IFN-γ.

- Duration & Analysis: After 24 hours of incubation, microglia are harvested for analysis of polarization markers and inflammatory cytokines.

This compound is a powerful tool for probing the Wnt/β-catenin pathway. Its effects are highly context-dependent, influencing cell fate, immune function, and survival in diverse disease models.

References

- 1. Synthetic small molecules that control stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Glycogen Synthase Kinase-3β Inhibitor this compound ... [pmc.ncbi.nlm.nih.gov]

- 3. Wnt pathway activator this compound enhances the proliferation ... [pubmed.ncbi.nlm.nih.gov]

- 4. Wnt canonical pathway activator this compound drives microglial ... [jneuroinflammation.biomedcentral.com]

- 5. GSK-3β inhibitor this compound alleviates hypoxic-ischemic ... [sciencedirect.com]

Summary of Experimental Data on TWS119

| Biological Context | TWS119 Dose / Concentration | Key Effects on β-catenin & Signaling | Observed Outcomes |

|---|---|---|---|

| Ischemic Stroke (Mouse Model) [1] | 10 mg/kg (in vivo, i.p.) | Activated Wnt/β-catenin pathway; induced β-catenin protein level | Improved neurological recovery; reduced pro-inflammatory cytokines; promoted angiogenesis & neural plasticity |

| Hypoxic-Ischeric Brain Damage (Neonatal Rat Model) [2] | 30 mg/kg (in vivo, i.p.) | Activated Wnt signaling pathway; suppressed Notch signaling pathway | Improved tissue structure; reduced cell apoptosis; increased synaptic protein expression |

| Human T Cell Differentiation (In Vitro) [3] | 3 μM (in vitro) | Induced β-catenin stabilization & Wnt signaling | Preserved naïve T cell phenotype (CD45RA+ CD62L+); blocked effector differentiation & expansion |

| Erythropoiesis (K562 Cell Line, In Vitro) [4] | Information in search results lacks specific concentration | Induced erythropoiesis; effect enhanced by RepID depletion | Upregulation of erythropoiesis markers; red pellet formation, enucleation |

Mechanism of Action: How this compound Stabilizes β-catenin

This compound inhibits Glycogen Synthase Kinase-3β (GSK-3β), a key serine/threonine kinase that normally suppresses the Wnt/β-catenin pathway. [1] [2] The following diagram illustrates the core mechanism.

In the absence of Wnt signaling (or this compound), a "destruction complex" that includes GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. [5] [6] By inhibiting GSK-3β, this compound prevents this phosphorylation, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. [1] [5] Inside the nucleus, it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of target genes involved in processes like cell survival, proliferation, and anti-inflammation. [1] [5] [7]

Detailed Experimental Protocols

Here are the methodologies for key experiments demonstrating the biological effects of this compound.

In Vivo Administration in Stroke Models

This protocol is adapted from studies on experimental stroke and hypoxic-ischemic brain damage. [1] [2]

- 1. Animal Model Preparation:

- Ischemic Stroke Model: Induce focal cerebral ischemia in male C57BL/6 mice (8-10 weeks old) using a permanent distal Middle Cerebral Artery Occlusion (MCAO) combined with 1 hour of hypoxia (8% oxygen). [1]

- Hypoxic-Ischeric Brain Damage Model: Induce unilateral common carotid artery occlusion followed by systemic hypoxia in postnatal day 10 (P10) rat pups. [2]

- 2. Drug Preparation: Dissolve this compound in 1% Dimethyl Sulfoxide (DMSO) to prepare the vehicle solution. [1] [2]

- 3. Dosing and Administration:

- Administer this compound via intraperitoneal (i.p.) injection.

- Dosage: 10 mg/kg for adult mouse stroke models [1] or 30 mg/kg for neonatal rat brain damage models. [2]

- Treatment Schedule: In the stroke model, treatment is typically administered once daily from day 1 to day 14 after the injury. [1] In the brain damage model, a single dose is given 20 minutes prior to the hypoxic-ischemic insult. [2]

- 4. Tissue Collection and Analysis:

- Sacrifice animals at predetermined time points (e.g., 14 or 21 days post-stroke for long-term recovery; 24 hours or 7 days for mechanistic studies).

- Harvest brain tissues, specifically the peri-infarct cortex region for analysis. [1]

- Key Analytical Techniques:

- Immunofluorescence/Immunohistochemistry: To assess angiogenesis, neural plasticity, and microglial polarization. [1]

- Western Blotting: To detect protein levels of β-catenin, synaptic proteins, and pathway components. [2]

- ELISA/QPCR: To measure cytokine levels and gene expression of inflammatory markers and erythropoiesis markers. [1] [4]

In Vitro Cell Culture and Treatment

This protocol is used for studying this compound effects on immune cells and other cell lines. [1] [3] [4]

- 1. Cell Culture:

- Primary Microglia: Isolate from the cerebral cortex of neonatal C57BL/6 mice (P1-P2) and culture for 10 days. Shake the flasks to detach and collect microglia. Purity of over 95% can be confirmed by staining for Iba-1. [1]

- Human T Cells: Isolate T cells from human peripheral or cord blood using magnetic-activated cell sorting (MACS) with CD3, CD4, or CD8 microbeads. [3]

- K562 Cells: Culture this human erythroleukemia cell line for erythropoiesis studies. [4]

- 2. Cell Stimulation and Treatment:

- Pro-inflammatory Polarization (Microglia): Stimulate serum-starved primary microglia with Lipopolysaccharide (LPS, 100 ng/ml) plus Interferon-γ (IFN-γ, 20 ng/ml) for 24 hours. [1]

- T Cell Activation: Activate T cells using plate-bound anti-CD3 (1 μg/ml) and anti-CD28 (1 μg/ml) antibodies. [3]

- Wnt Pathway Stimulation: Treat cells with conditioned media from L-Wnt3A cells (Wnt3A-CM) to activate the pathway. [8]

- 3. Drug Application:

- Prepare a stock solution of this compound in DMSO and dilute it in the cell culture medium to the working concentration.

- Working Concentrations: 10 μM for primary microglia studies [1] or 3 μM for human T cell studies. [3]

- Add this compound to the cultures immediately after applying the stimulant (e.g., LPS/IFN-γ or Wnt3A-CM). For pathway blockade experiments, a Wnt/β-catenin inhibitor like IWR-1 (10 μM) can be co-applied. [1]

- 4. Analysis and Readout:

- Flow Cytometry: For T cells, analyze surface markers (CD45RA, CD62L, CD45RO) to track differentiation. For intracellular staining, restimulate cells with PMA and ionomycin to assess cytokine production (e.g., IFN-γ) and degranulation (CD107a expression). [3]

- Western Blotting: Detect β-catenin stabilization and protein levels of pathway targets. [1] [8]

- Luciferase Reporter Assay: Transferd cells with a β-catenin-responsive reporter (e.g., TOPFlash) to directly measure pathway activity. [8]

- Chromatin Immunoprecipitation (ChIP): Used in erythropoiesis studies to analyze transcription factor binding and chromatin state changes (e.g., euchromatinization of the globin promoter). [4]

Key Considerations for Researchers

- Context-Dependent Effects: The functional outcome of this compound treatment is highly dependent on the biological system. It can promote anti-inflammatory microglial activation in the brain [1] while arresting the differentiation of effector T cells in the immune system. [3] [9]

- Dose and Timing: The efficacy of this compound is dose-dependent. [3] The timing of administration is also critical, especially in disease models, as it can determine whether the treatment impacts the acute injury phase or the long-term recovery and remodeling phase. [1] [2]

- Control Experiments: Always include vehicle controls (e.g., 1% DMSO) and consider using pharmacological inhibitors (e.g., IWR-1) or genetic approaches to confirm the specificity of the effects through the Wnt/β-catenin pathway. [1]

References

- 1. Wnt canonical pathway activator this compound drives microglial anti-inflammatory activation and facilitates neurological recovery following experimental stroke | Journal of Neuroinflammation | Full Text [jneuroinflammation.biomedcentral.com]

- 2. GSK-3β inhibitor this compound alleviates hypoxic-ischemic ... [sciencedirect.com]

- 3. Activation of Wnt signaling arrests effector differentiation in ... [pmc.ncbi.nlm.nih.gov]

- 4. RepID depletion enhances this compound-induced ... [pubmed.ncbi.nlm.nih.gov]

- 5. Wnt/β-catenin signalling: function, biological mechanisms ... [nature.com]

- 6. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wnt signaling pathway [en.wikipedia.org]

- 8. Nucleolin Targeting by N6L Inhibits Wnt/β-Catenin Pathway ... [pmc.ncbi.nlm.nih.gov]

- 9. Wnt signaling arrests effector T cell differentiation and ... [nature.com]

Signaling Pathway & Experimental Workflow

TWS119 exerts its effects primarily by modulating the Wnt/β-catenin pathway. The diagram below illustrates the core signaling mechanism.

This compound inhibits GSK-3β, stabilizing β-catenin to drive gene transcription for diverse cellular effects.

A typical experimental workflow for studying this compound's effect on CD8⁺ T cell differentiation, as used in recent research, can be visualized as follows [1]:

Key steps for in vitro T cell differentiation, showing cytokine additions and timing for this compound treatment [1].

Key Research Findings & Quantitative Data

This compound's effects have been quantified across various experimental models. The following table consolidates key functional outcomes and the corresponding experimental details.

| Research Context | Observed Effects | Experimental Model & Dosage |

|---|

| Immunotherapy (T Cells) | • Promotes differentiation of stem cell-like memory T cells (TSCM) [1] [2] • In Eomes-deficient (EKO) models: upregulates Ly108⁺CD62L⁺ TSCM, downregulates IFN-γ, reduces exhausted-like cells [1] | In vitro, mouse CD8⁺ T cells, 2 µM [1] | | Cancer (γδ T Cells) | • Enhances proliferation & survival (via mTOR, Bcl-2, caspase-3) [3] • Boosts cytolytic activity via increased perforin/granzyme B [3] • Induces CD62L⁺/CCR5⁺ phenotypes [3] | In vitro, human γδ T cells, < 4 µM [3] | | Neurology (Stroke) | • Improves neurologic function, reduces infarction and cerebral edema [4] [5] • Shifts microglia to anti-inflammatory phenotype [4] [5] • Promotes angiogenesis and neural plasticity [4] [5] | In vivo, mouse stroke model, 10 mg/kg, i.p., daily [4] [5] | | Cell Differentiation | • Induces erythropoiesis in K562 cells (red pellets, enucleation) [6] • Effect is enhanced by RepID depletion [6] | In vitro, K562 erythroleukemia cells [6] |

Experimental Protocol Highlights

For researchers looking to replicate studies on this compound's role in T cell differentiation, here is a detailed breakdown of a standard protocol [1]:

- Cell Source and Preparation: CD8⁺ T cells are isolated from the spleens of 6-8 week old wild-type (WT) or Eomes knockout (EKO) mice. A single-cell suspension is prepared by grinding the spleen and lysing red blood cells. CD8⁺ T cells are then purified using immunomagnetic beads, and their purity is confirmed by flow cytometry [1].

- In Vitro Culture and Stimulation: Purified cells are placed in a 48-well plate that has been pre-coated with anti-CD3ε (1.25 µg/mL) and anti-CD28 (1.25 µg/mL) antibodies. The cells are cultured at a density of 6×10⁵ cells/500 µL/well in RPMI 1640 complete medium with 10% FBS [1].

- Cytokine and this compound Treatment:

- Initial Phase (48 hours): The culture medium is supplemented with IL-2 (20 U/mL) for all groups. The test group additionally receives this compound at 2 µM, along with IL-7 (10 ng/mL) and IL-15 (10 ng/mL) [1].

- Intermediate Phase (24 hours): Cells are transferred to a non-coated plate and the medium is replaced with one containing IL-2 (20 U/mL) and IL-12 (3.4 ng/mL) [1].

- Final Phase: Cells are further treated according to their group, with one set receiving IL-2 (20 U/mL) and another receiving IL-2 plus IL-33 (30 ng/mL) [1].

- Flow Cytometry Analysis: Cells are harvested at specific time points (e.g., 6h and 24h after the final stimulation). They are stained with antibodies against surface markers (e.g., CD45, CD8, CD62L, CD44, Ly108) and intracellular proteins (e.g., Eomes, IFN-γ) for analysis by flow cytometry to identify T cell subsets and function [1].

Summary for Researchers

This compound is a versatile research tool with significant potential across multiple fields. Its primary value lies in its ability to promote less-differentiated, stem-like cell states (such as TSCM in immunology) and to drive anti-inflammatory responses (as seen in neurology). The concentration and model system are critical, with ~2 µM used for in vitro T-cell work and 10 mg/kg for in vivo stroke models [1] [4] [5].

References

- 1. In Vitro Study on the Synergistic Regulation of CD8⁺T Cell ... [researchsquare.com]

- 2. New insights into the stemness of adoptively transferred T ... [pmc.ncbi.nlm.nih.gov]

- 3. Wnt pathway activator this compound enhances the proliferation ... [pubmed.ncbi.nlm.nih.gov]

- 4. Wnt canonical pathway activator this compound drives microglial ... [pubmed.ncbi.nlm.nih.gov]

- 5. Wnt canonical pathway activator this compound drives microglial ... [jneuroinflammation.biomedcentral.com]

- 6. RepID depletion enhances this compound-induced ... [read.qxmd.com]

TWS119 Application Notes: Microglial Polarization via Wnt/β-catenin Pathway

References

TWS119 concentration for neuronal differentiation

TWS119 at a Glance: Usage Concentrations

The effective concentration of this compound depends on the experimental model and desired outcome. The table below summarizes key operational concentrations and their effects.

| Application / Model | Effective Concentration / Dose | Key Observed Effect | Primary Signaling Pathway Implicated |

|---|---|---|---|

| In Vitro: Neuronal Differentiation [1] [2] [3] | 0.4 - 1 μM (400 - 1000 nM) | Induction of neuronal differentiation in murine embryonal carcinoma (P19) and embryonic stem cells (D3); expression of neuronal markers (β3-tubulin, neurofilament-M, Map2). | Wnt/β-catenin |

| In Vitro: Biochemical Potency [2] [3] | IC50 = 30 nM (cell-free assay) | Direct inhibition of GSK-3β enzyme activity. | GSK-3β inhibition |

| In Vivo: Neonatal Rat HI Model [4] [5] | 30 mg/kg (intraperitoneal injection) | Promotion of neuronal differentiation, reduction of apoptosis, improved tissue structure, and modulation of cell cycle proteins after hypoxic-ischemic brain damage. | Wnt/β-catenin; Notch |

| In Vivo: Mouse Stroke Model [6] | 10 mg/kg (intraperitoneal injection) | Attenuated neurological deficits, promoted angiogenesis and neural plasticity, modulated microglial polarization to an anti-inflammatory state. | Wnt/β-catenin |

Detailed Experimental Protocols

In Vitro Neuronal Differentiation of Stem Cells

This protocol is adapted from the pioneering study that identified this compound [1].

- 1. Cell Culture:

- Use murine embryonal carcinoma P19 cells or embryonic stem cells (e.g., D3 line).

- Maintain P19 cells in growth medium (e.g., MEMα with 7.5% calf serum and 2.5% FBS).

- 2. Compound Treatment:

- 3. Assessment of Differentiation:

- Immunocytochemistry: Fix cells and immunostain for neuronal markers to confirm differentiation.

- Key Markers: βIII-tubulin (TuJ1), microtubule-associated protein 2 (Map2), neurofilament-M, and NeuN [1].

- Functional Assays: Perform reporter assays (e.g., pTOPFLASH) to confirm activation of the Wnt/β-catenin pathway [1].

- Immunocytochemistry: Fix cells and immunostain for neuronal markers to confirm differentiation.

In Vivo Administration in Rodent Brain Injury Models

This protocol is synthesized from studies on hypoxic-ischemic brain damage in neonatal rats and ischemic stroke in adult mice [4] [6] [5].

- 1. Animal Model Preparation:

- For neonatal rats (postnatal day 3-10), establish a hypoxic-ischemic (HI) brain damage model by unilateral carotid artery ligation followed by exposure to 8% oxygen for 2 hours [4] [5].

- For adult mice (e.g., C57BL/6, 8-10 weeks old), induce focal cerebral ischemia via permanent distal middle cerebral artery occlusion (MCAO) plus 1 hour of hypoxia [6].

- 2. Drug Formulation and Administration:

- 3. Tissue Collection and Analysis:

- Sacrifice animals at the desired endpoint (e.g., 7 days post-HI for histology, 14-21 days for functional recovery).

- Analyze outcomes using:

- Immunofluorescence/Immunohistochemistry: For markers like NeuN (mature neurons), TBR1 (cortical neurons), CEND1 (neuronal differentiation), and CD31 (angiogenesis) [4] [6].

- Western Blot: To quantify protein levels of pathway components (e.g., β-catenin, GSK-3β-pSer9, Cyclin D1, p21, Notch intracellular domain) [4] [5].

- Behavioral Tests: To assess long-term neurological functional recovery (e.g., modified neurological severity score) [6].

Mechanism of Action: How this compound Promotes Neuronal Differentiation

This compound functions primarily by inhibiting glycogen synthase kinase-3β (GSK-3β). This inhibition triggers a cascade of molecular events that create a favorable environment for neuronal differentiation, as illustrated below.

The molecular mechanism can be broken down into three key synergistic actions:

- Activation of Wnt/β-catenin Signaling: As the core mechanism, this compound inhibits GSK-3β, preventing it from phosphorylating β-catenin. This leads to β-catenin accumulation and translocation into the nucleus, where it binds to TCF/LEF transcription factors to drive the expression of pro-neuronal genes [6] [1] [5].

- Regulation of the Cell Cycle: GSK-3β inhibition by this compound modulates key cell cycle regulators. Research shows it decreases Cyclin D1 (a positive cell cycle regulator) and increases p21 (a negative regulator). This arrest in the G1 phase of the cell cycle pushes neural stem cells away from proliferation and toward differentiation [4].

- Crosstalk with Other Pathways: this compound engages in a crosstalk with the Notch signaling pathway, which is often a negative regulator of neurogenesis. By inhibiting GSK-3β, this compound suppresses Notch signaling, thereby further promoting neuronal differentiation and reducing apoptosis [5].

Formulation and Handling Notes

- Solubility: this compound is highly soluble in DMSO (up to 100 mM). It is insoluble in water or ethanol [2] [3].

- Storage: Store the solid powder at +4°C as recommended [3]. For stock solutions in DMSO, aliquot and store at -20°C. Keep the DMSO fresh and anhydrous to maintain solubility [2].

- In Vivo Formulation: For animal studies, this compound is first dissolved in DMSO and then further diluted in a saline solution containing 1% DMSO as the final vehicle for injection [4] [6]. A suspension in 0.5% carboxymethyl cellulose (CMC-Na) is also a viable option for in vivo dosing [2].

References

- 1. Synthetic small molecules that control stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | GSK-3 inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. (CAS 601514-19-6): R&D Systems TWS 119 [rndsystems.com]

- 4. GSK-3β inhibitor TWS promotes 119 after... neuronal differentiation [pmc.ncbi.nlm.nih.gov]

- 5. GSK-3β inhibitor this compound alleviates hypoxic-ischemic ... [sciencedirect.com]

- 6. Wnt canonical pathway activator this compound drives microglial ... [pmc.ncbi.nlm.nih.gov]

TWS119 in vitro cell culture protocol

TWS119 Working Solution Preparation

To prepare a 8 mM stock solution, dissolve this compound in cell culture-grade DMSO. Aliquot and store at -80°C to maintain stability. For in vitro use, dilute the stock into your culture medium immediately before use. The final DMSO concentration should be kept low (e.g., 0.00625% to 0.1%) to avoid cytotoxicity [1] [2].

Experimental Applications and Protocols

The application of this compound varies significantly depending on the cell type and research objectives. The table below summarizes key parameters from recent studies.

| Cell Type / System | Primary Research Focus | Typical Working Concentration | Treatment Duration | Key Findings / Effects |

|---|---|---|---|---|

| Human T Lymphocytes (from PBMCs or TILs) | Maintenance of naive & stem cell-like memory T cells (TSCM) | 7 μM [3] | 5-9 days [3] | Preserves Tn and TSCM populations; does not impair IFN-γ production in TILs; increases IL-2 production [3]. |

| Human γδ T Cells | Enhancing proliferation & anti-tumor cytotoxicity | 0.5 - 4 μM (Proliferation) [1] | 8 days [1] | Enhances proliferation (low conc.), cytolytic activity, perforin/granzyme B expression; induces CD62L+ or CCR5+ populations (high conc.) [1] [4]. |

| Mouse CD8⁺ T Cells (in vitro culture) | Induction of stem cell-like memory T cells (TSCM) | 2 μM [2] | Multiple days (with cytokine cocktail) [2] | Upregulates Ly108+CD62L+ TSCM cells, especially in a specific transcription factor-deficient background [2]. |

| Primary Mouse Microglia | Polarization to anti-inflammatory phenotype | 10 μM [5] | 24 hours [5] | Drives microglia toward an anti-inflammatory state; ameliorates neuroinflammation in stroke models [5]. |

Detailed Protocol for Human T Cell Culture

This protocol is adapted from studies on tumor-infiltrating lymphocytes (TILs) and peripheral blood mononuclear cells (PBMCs) [3].

- Cell Culture Setup: Plate isolated TILs or PBMCs in 24-well plates. Use complete X-VIVO 15 medium supplemented with 10% FBS, penicillin, streptomycin, and 1000 UI/mL IL-2.

- Stimulation and Treatment: Pre-coat plates with 1 µg/mL anti-CD3 antibody. Add 1 µg/mL soluble anti-CD28 antibody to the medium. Add this compound to a final concentration of 7 μM. A control group should receive an equal volume of vehicle (DMSO).

- Incubation and Analysis: Culture cells for up to 9 days, harvesting them on days 3, 5, 7, and 9 for flow cytometry analysis to track phenotypic changes (e.g., naive and memory cell markers). For cytokine production analysis, on day 5, harvest and re-stimulate cells with PMA and ionomycin for 4-6 hours before intracellular staining for IFN-γ and IL-2 [3].

The following diagram illustrates the signaling mechanism of this compound and its downstream effects in T cells:

Key Considerations for Protocol Design

- Mechanism Confirmation: The effects of this compound are primarily mediated through GSK-3β inhibition and subsequent Wnt/β-catenin pathway activation. It is prudent to include pathway verification assays, such as monitoring β-catenin nuclear localization or phosphorylation of GSK-3β at Ser9 [6] [5].

- Concentration Optimization: The biological effects of this compound are highly concentration-dependent. For instance, in γδ T cells, lower concentrations (0.5-4 µM) enhance proliferation and cytolytic activity, while higher concentrations (>4 µM) are more effective at inducing specific surface markers like CD62L [1]. A dose-response study is recommended for new experimental systems.

- Combination with Cytokines: this compound is often used with cytokine cocktails to achieve desired cell differentiation. For example, combining it with IL-2, IL-7, and IL-15 is effective for generating and maintaining stem cell-like memory T cells (TSCM) [2].

Precautions and Controls

- Vehicle Control: Always include a vehicle control group (DMSO) treated with the same dilution of solvent used for this compound.

- Pathway Specificity: To confirm that the observed effects are due to Wnt/β-catenin activation, consider using a specific Wnt pathway inhibitor like IWR-1 as a control in critical experiments [5].

- Cell Health Monitoring: Since this compound can affect proliferation and survival pathways, closely monitor cell density, viability, and apoptosis, especially in long-term cultures.

References

- 1. Wnt pathway activator this compound enhances the proliferation ... [sciencedirect.com]

- 2. Study on the Synergistic Regulation of CD8⁺T In Subset... Vitro Cell [researchsquare.com]

- 3. Effects of Glycogen Synthase Kinase-3β Inhibitor this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. Wnt pathway activator TWS enhances the proliferation and cytolytic... 119 [pubmed.ncbi.nlm.nih.gov]

- 5. Wnt canonical pathway activator TWS drives microglial... 119 [jneuroinflammation.biomedcentral.com]

- 6. GSK-3β inhibitor this compound promotes neuronal differentiation ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for TWS119 In Vivo Administration

Introduction to TWS119

This compound is a 4,6-disubstituted pyrrolopyrimidine compound that functions as a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β). This small molecule inhibitor has emerged as a valuable research tool in preclinical studies, particularly for investigating the Wnt/β-catenin signaling pathway in various disease models. With a reported IC₅₀ of 30 nM in cell-free assays and strong binding affinity (Kd = 126 nM) for GSK-3β, this compound has demonstrated significant potential across multiple research domains including cancer immunotherapy, neurological disorders, and stem cell biology [1] [2]. These application notes provide a comprehensive technical reference for researchers utilizing this compound in vivo, summarizing optimized treatment timelines, administration protocols, and experimental methodologies from peer-reviewed studies.

In Vivo Dosing Parameters and Treatment Timelines

Summary of Dosing Regimens Across Disease Models

Table 1: this compound In Vivo Dosing Parameters Across Disease Models

| Disease Model | Dosage | Route | Treatment Duration | Frequency | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Experimental Stroke (MCAO) | 10 mg/kg | Intraperitoneal | 14 days | Once daily | Improved neurological recovery, enhanced angiogenesis, reduced infarct size | [3] |

| Experimental Stroke (MCAO) | 30 mg/kg | Intraperitoneal | Single dose or daily | Varied | Blood-brain barrier protection, reduced cerebral edema | [1] |

| Cancer Immunotherapy | 30 mg/kg | Intraperitoneal | Varied | Not specified | Generation of Tscm cells with enhanced anti-tumor activity | [1] |

| Massive Cerebral Infarction | Identified via CMap analysis | N/A | N/A | N/A | Proposed as potential therapeutic based on bioinformatics | [4] |

Detailed Treatment Timelines for Specific Models

2.2.1 Cerebral Ischemia/Stroke Models

In permanent distal middle cerebral artery occlusion (MCAO) plus hypoxia models, the most extensively validated protocol involves daily intraperitoneal administration of this compound at 10 mg/kg, initiated 24 hours post-ischemia and continued for 14 consecutive days [3]. This treatment paradigm has demonstrated significant functional improvements in neurological deficit scores at days 14 and 21 post-stroke, with histological analyses revealing enhanced angiogenesis and neural plasticity in the peri-infarct cortex during the recovery phase.

For acute stroke intervention studies, a higher dose of 30 mg/kg has been employed, either as a single administration at 4 hours post-MCAO or as repeated injections [1]. This regimen has shown protective effects on blood-brain barrier integrity and reduction of cerebral edema, with histological and molecular analyses typically performed at 24-72 hours post-insult for acute mechanism investigation or at 21-28 days for long-term recovery assessment.

2.2.2 Cancer Immunotherapy Models

In models investigating the enhancement of adoptive cell transfer therapies, this compound administration at 30 mg/kg has been used to generate stem cell-like memory T cells (Tscm) with superior anti-tumor persistence and efficacy [1]. The treatment protocol in these studies typically involves pre-conditioning of T cells ex vivo prior to transfer, followed by in vivo administration schedules aligned with tumor cell challenge or progression.

Detailed Experimental Protocols

Cerebral Ischemia Model Protocol

3.1.1 Animal Model Preparation

- Animals: Adult male C57BL/6 mice (23-25 g, 8-10 weeks)

- Model Induction: Permanent distal MCA occlusion plus 1 h hypoxia (8% O₂)

- Anesthesia: Isoflurane (3% induction, 1.5% maintenance in air mixture)

- Physiological Monitoring: Maintain rectal temperature at 37 ± 0.5°C during procedure

- Exclusion Criteria: Subarachnoid hemorrhage, MCA recanalization failure, or cerebral blood flow reduction <30% of baseline [3]

3.1.2 this compound Treatment Protocol

- Formulation: Dissolve in 1% DMSO in saline

- Dosage: 10 mg/kg

- Route: Intraperitoneal injection

- Treatment Initiation: 24 hours post-ischemia

- Duration: 14 consecutive days

- Control Groups: Sham-operated mice and vehicle (1% DMSO) treated mice [3]

3.1.3 Outcome Assessment

- Neurological Function: Assess using standardized neurological deficit scores at days 1, 3, 7, 14, and 21 post-stroke

- Histological Analysis: Perfuse animals and collect brain tissue at endpoint (day 14 or 21)

- Molecular Analysis: Isolate protein/RNA from peri-infarct cortex for Western blot, PCR, or cytokine array

- Immunofluorescence: Analyze microglial polarization, angiogenesis markers, and neural plasticity proteins in peri-infarct region [3]

Cancer Immunotherapy Enhancement Protocol

3.2.1 T Cell Preparation and Treatment

- Cell Source: Human PBMCs from healthy donors or tumor-infiltrating lymphocytes (TILs)

- Activation: Culture with rhIL-2 (1000 UI/mL) and pamidronate disodium for γδT cell expansion

- This compound Treatment: Add this compound at optimized concentrations (0.5-4 μM for proliferation; >4 μM for stemness phenotype) to culture media

- Culture Duration: 8-9 days with cytokine and this compound supplementation [5] [6] [7]

3.2.2 In Vivo Adoptive Transfer and Assessment

- Cell Transfer: Administer this compound-treated T cells via intravenous injection to tumor-bearing models

- Tumor Monitoring: Measure tumor volume and progression regularly

- T Cell Persistence: Analyze survival and phenotype of transferred cells in blood and tissues

- Cytolytic Activity: Evaluate tumor cell killing through cytotoxicity assays [5]

Mechanisms of Action and Signaling Pathways

Molecular Targets and Pathway Modulation

This compound exerts its effects primarily through potent inhibition of GSK-3β, leading to activation of the Wnt/β-catenin signaling pathway. The molecular mechanisms and downstream effects are illustrated below:

Figure 1: this compound Signaling Mechanisms and Functional Outcomes

Cell-Type Specific Mechanisms

4.2.1 Immune Cell Modulation

In γδT cells, this compound enhances proliferation and cytolytic activity through multiple parallel mechanisms: activation of mTOR signaling, upregulation of anti-apoptotic Bcl-2 expression, inhibition of cleaved caspase-3, and increased expression of perforin and granzyme B [5] [6]. Additionally, this compound promotes the generation of stem cell-like memory T cells (Tscm) characterized by CD44lowCD62Lhigh expression, which demonstrates superior persistence and anti-tumor activity in vivo [1].

In tumor-infiltrating lymphocytes (TILs) from non-small cell lung cancer, this compound exhibits distinct effects on CD4+ and CD8+ T cell subsets, preserving naive T cells and stem cell-like memory T cells while enhancing IL-2 production without compromising IFN-γ production [8] [7].

4.2.2 Neural and Vascular Effects

In cerebral ischemia models, this compound modulates microglial polarization from pro-inflammatory to anti-inflammatory phenotypes, creating a neuroprotective environment that supports angiogenesis and neural plasticity during recovery [3]. This transition in microglial activation state contributes to reduced neuroinflammation and enhanced neurological recovery following stroke.

Practical Considerations and Troubleshooting

Formulation and Stability

- Stock Solution: Prepare this compound in DMSO at 8-64 mg/mL concentration (depending on desired dosing) and store at -80°C in aliquots

- Working Solution for Injection: Dilute in vehicle (1% DMSO in saline) immediately before administration

- Stability: Use freshly prepared solutions for each injection; avoid multiple freeze-thaw cycles of stock solution [1]

Optimization Guidelines

- Dose Titration: For new disease models, begin with 10 mg/kg and titrate based on target engagement and toxicity

- Treatment Initiation: Timing relative to disease induction critically affects outcomes (e.g., 24h post-stroke vs. 4h post-stroke)

- Phenotypic Monitoring: Include detailed immune phenotyping for immunotherapy studies and neurological assessment for stroke models

Common Technical Challenges

- Solubility Limitations: this compound has limited aqueous solubility; maintain DMSO concentration ≤1% for in vivo administration

- Dosing Consistency: Use fresh preparations for each injection to ensure consistent dosing

- Cell Culture Concentrations: Note that effective in vitro concentrations (0.5-8 μM) do not directly translate to in vivo dosing [5] [1]

Conclusion

This compound represents a versatile research tool for modulating the GSK-3β/Wnt/β-catenin signaling pathway in vivo, with established efficacy in models of cerebral ischemia and cancer immunotherapy. The comprehensively documented treatment timeline of 10-30 mg/kg administered via intraperitoneal injection for 1-14 days provides researchers with a validated starting point for experimental design. The detailed protocols outlined in this document serve as a technical foundation for applying this compound in preclinical studies, with appropriate modifications potentially required for specific disease models or research objectives. As research progresses, this compound continues to offer valuable insights into stem cell biology, immunomodulation, and neurological recovery mechanisms.

References

- 1. | GSK-3β inhibitor | CAS 601514-19-6 | Buy TWS from... 119 TWS 119 [invivochem.com]

- 2. Synthetic small molecules that control stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wnt canonical pathway activator TWS drives microglial... 119 [jneuroinflammation.biomedcentral.com]

- 4. Bioinformatic identification of hub genes Myd88 and Ccl3 and ... [pmc.ncbi.nlm.nih.gov]

- 5. Wnt pathway activator this compound enhances the proliferation ... [pubmed.ncbi.nlm.nih.gov]

- 6. Wnt pathway activator this compound enhances the proliferation ... [sciencedirect.com]

- 7. Effects of Glycogen Synthase Kinase-3β Inhibitor this compound ... [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of Glycogen Synthase Kinase-3β Inhibitor this compound ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for TWS119-Induced Erythropoiesis in K562 Cells

Introduction

Erythropoiesis research represents a critical field in hematology, with profound implications for understanding blood development and treating anemia-related disorders. The process of erythroid differentiation from hematopoietic precursors involves complex molecular reprogramming that remains only partially understood. The human erythroleukemic K562 cell line serves as a prototypical model system for investigating erythroid differentiation mechanisms and potential therapeutic interventions. These cells exhibit the unique capacity to undergo erythroid maturation when exposed to specific chemical inducers, making them an invaluable tool for both basic research and drug development.

Recent advances have identified TWS119, a glycogen synthase kinase-3β (GSK-3β) inhibitor, as a potent inducer of erythropoiesis in K562 cells. This application note provides detailed methodologies and experimental protocols for leveraging this compound to study erythroid differentiation, with particular emphasis on the enhancing effects observed following RepID protein depletion. The comprehensive protocols outlined herein are designed to enable researchers in both academic and pharmaceutical settings to implement, optimize, and extend these findings to advance therapeutic strategies for erythropoietic disorders and ex vivo blood production.

Experimental Foundation

K562 Cell Line Characteristics

Origin and Features: The K562 cell line was originally established from a patient with chronic myeloid leukemia (CML) in blast crisis and represents the prototypical cell culture model for this disease. These cells are pseudo-triploid and positive for the Philadelphia chromosome, resulting from the t(9;22) translocation that generates the BCR-ABL1 fusion oncogene. K562 cells have been widely used for investigating BCR-ABL1 biology and therapeutic responses to tyrosine kinase inhibitors like imatinib-mesylate. [1]

Erythroid Differentiation Capacity: K562 cells possess the remarkable ability to differentiate along erythroid and megakaryocytic lineages when exposed to appropriate chemical inducers. This multilineage potential makes them particularly valuable for studying the molecular mechanisms governing hematopoietic fate decisions. Under standard culture conditions, K562 cells exhibit high expression of transferrin receptors (TfR), which facilitates receptor-mediated endocytosis and makes them an excellent model for targeting cytotoxic therapies. This characteristic also provides a useful surface marker for monitoring erythroid differentiation. [1]

This compound Mechanism of Action

This compound functions as a selective inhibitor of glycogen synthase kinase-3β (GSK-3β), a serine/threonine kinase with diverse roles in cellular signaling, metabolism, and differentiation. GSK-3β normally phosphorylates numerous substrates, including transcription factors and metabolic enzymes, thereby modulating their activity, stability, and subcellular localization. As part of the Wnt/β-catenin signaling pathway, GSK-3β participates in a multiprotein complex that targets β-catenin for proteasomal degradation when the pathway is inactive. [2] [3]

Table: Key Signaling Pathways Regulated by GSK-3β in Hematopoietic Cells

| Pathway | GSK-3β Role | Functional Outcome in Hematopoiesis |

|---|---|---|

| Wnt/β-catenin | Phosphorylates β-catenin for degradation | Promotes differentiation when inhibited |

| PI3K/Akt/mTOR | Downstream target of Akt | Regulates cell survival and proliferation |

| Ras/Raf/MEK/ERK | Cross-talk with ERK signaling | Modulates lineage-specific differentiation |

| Notch | Regulatory interactions | Influences cell fate decisions |

| Hedgehog | Pathway modulation | Affects stem cell maintenance |

Inhibition of GSK-3β by this compound leads to stabilization and nuclear accumulation of β-catenin, which subsequently associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate target genes involved in differentiation. Additionally, this compound-mediated GSK-3β inhibition influences multiple other signaling pathways, including PI3K/Akt, Notch, and Hedgehog, creating a network of signaling alterations that collectively promote erythroid differentiation. The compound was initially identified in a high-throughput screen for inducers of neuronal differentiation in embryonic stem cells, highlighting its capacity to direct cellular fate decisions across different lineages. [3]

Application Notes

K562 Cell Maintenance and Culture Conditions

Standard Culture Protocols: K562 cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin solution. Cells should be kept in a humidified incubator at 37°C with 5% CO₂. The optimal cell density for maintenance ranges between 1×10⁵ and 1×10⁶ cells/mL, with passaging every 2-3 days to maintain logarithmic growth. It is critical to avoid exceeding 2×10⁶ cells/mL, as overcrowding can trigger spontaneous differentiation and reduce responsiveness to inducers. [4]

Quality Control Measures: Regular monitoring of mycoplasma contamination is essential, as infection can alter differentiation potential. Cell viability should consistently exceed 95% before induction experiments. Periodically validate the erythroid differentiation capacity of cell stocks using known inducers like hemin to ensure consistent experimental responses. Characterization of surface markers (CD71, CD235a) before induction provides a baseline for subsequent differentiation assessment. [1] [4]

This compound-Induced Erythropoiesis

Optimized Induction Protocol: For erythroid differentiation, prepare a 1-5 μM working solution of this compound in DMSO, with the optimal concentration typically being 2.5 μM. Seed K562 cells at a density of 1×10⁵ cells/mL in fresh complete medium and add this compound to the predetermined final concentration. Incubate cells for 4-6 days, monitoring daily for morphological changes characteristic of erythroid differentiation. Include vehicle control (DMSO at equivalent concentration) and positive control (40 μM hemin) in each experiment to validate differentiation efficiency. [5] [6]

Phenotypic Endpoints: Successful erythropoiesis induction manifests through several observable changes. Red pellet formation during centrifugation provides initial visual confirmation of hemoglobin production. Nuclear condensation and eventual enucleation represent advanced maturation stages that can be visualized through Wright-Giemsa staining. Molecular markers include upregulation of globin genes and erythroid-specific transcription factors, which can be quantified through RT-qPCR. Surface expression of CD71 (transferrin receptor) and CD235a (glycophorin A) increases progressively during differentiation and can be monitored via flow cytometry. [5] [6] [4]

RepID Depletion Enhancement

Genetic Manipulation Strategies: RepID (Replication initiation determinant protein) depletion significantly enhances this compound-induced erythropoiesis through chromatin reprogramming. For transient RepID knockdown, utilize lentiviral transduction with shRNAs targeting RepID. Design multiple shRNA sequences to ensure effective knockdown and control for off-target effects. For stable knockout, CRISPR-Cas9 gene editing with guides targeting early exons of the RepID gene provides a more permanent solution. Always include non-targeting controls in experimental designs. [5] [6]

Molecular Validation: Confirm RepID depletion at both mRNA and protein levels using quantitative RT-PCR and western blotting, respectively. Successful RepID knockdown enhances chromatin accessibility at globin gene promoters, facilitating transcription factor binding and accelerating erythroid differentiation. Chromatin immunoprecipitation (ChIP) analysis demonstrates increased euchromatin marks (H3K4me3, H3K9ac) and enhanced NRF2 transcription factor binding at globin promoters in RepID-depleted cells following this compound treatment. [5] [6]

Table: Experimental Parameters for this compound-Induced Erythropoiesis

| Parameter | Standard Condition | Optimized with RepID Depletion | Assessment Method |

|---|---|---|---|